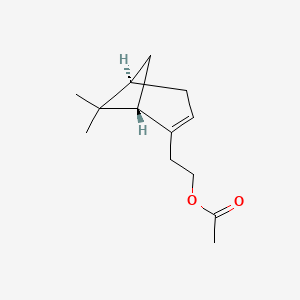
Lignyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignyl acetate, also known as nopyl acetate, is an organic compound with the molecular formula C13H20O2. It is a colorless liquid with a sweet, wood-like odor. This compound is primarily used in the fragrance industry due to its pleasant aroma and is also utilized in various chemical syntheses .
Métodos De Preparación
Lignyl acetate can be synthesized through the acetylation of nopol. One common method involves the reaction of nopol with acetic anhydride in the presence of a catalyst. The reaction typically occurs at temperatures ranging from 180°C to 220°C . Industrial production methods may vary, but the acetylation process remains a fundamental approach .
Análisis De Reacciones Químicas
Lignyl acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different alcohols.
Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lignyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry for its pleasant aroma and in the production of various consumer products
Mecanismo De Acción
The mechanism of action of lignyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Lignyl acetate can be compared with other similar compounds such as:
Linalyl acetate: Both compounds are used in the fragrance industry, but this compound is often considered a more cost-effective alternative.
Terpinyl acetate: Similar to this compound, terpinyl acetate is used in perfumery, but this compound offers better results in certain applications.
Vinyl acetate: While vinyl acetate is primarily used in the production of polymers, this compound is more focused on fragrance and chemical synthesis applications
This compound stands out due to its unique combination of pleasant aroma, versatility in chemical reactions, and potential biological activities.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m1/s1 |
Clave InChI |
AWNOGHRWORTNEI-VXGBXAGGSA-N |
SMILES isomérico |
CC(=O)OCCC1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES canónico |
CC(=O)OCCC1=CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


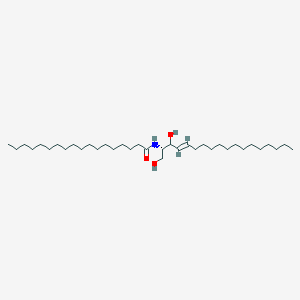
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
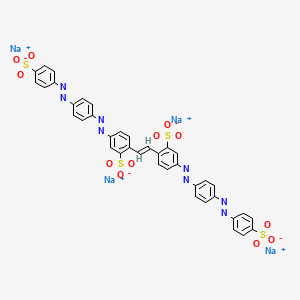
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)


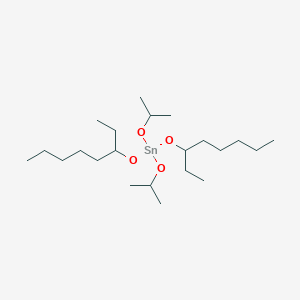
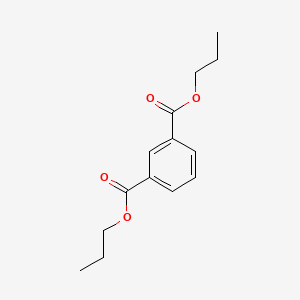
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
